7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
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Overview
Description
7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile is a naphthyridine derivative.
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Pyridine and Fused Pyridine Derivatives : Research demonstrates the synthesis of pyridine derivatives, including 1,8-naphthyridine derivative, from compounds like 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine- carbonitrile (Al-Issa, 2012).
- Development of New Heterocyclic Systems : Novel heterocyclic systems based on 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile were synthesized, contributing to the development of new chemical structures (Sirakanyan et al., 2018).
Pharmacological Activities
- Anticonvulsant and Cardiac Activities : A study on 1,8-naphthyridine derivatives revealed significant anticonvulsant and sympathetic blocking activities, though specifics on the precise compound were not detailed (Leonard et al., 2002).
Selective Inhibition Properties
- Inhibitors of Tyrosine Kinase : Certain 3-aryl-1,6-naphthyridine-2,7-diamines and related compounds demonstrated potential as inhibitors of the FGF receptor-1 tyrosine kinase, suggesting applications in antiangiogenesis and potentially in cancer treatment (Thompson et al., 2000).
Synthesis of Novel Compounds
- Novel Triazolo-naphthyridines : New substituted 7,8,9,10-tetrahydro[1,2,4]triazolo-[3,4-a][2,7]naphthyridines were synthesized, expanding the chemical library of naphthyridine derivatives (Sirakanyan et al., 2012; Сираканян et al., 2013).
Cycloaddition Reactions
- Reactions with β-Aminoacrylonitriles : Naphthalen-2-ol Mannich bases reacted with β-aminoacrylonitriles to form unique benzo[f]chromenes, showcasing the chemical versatility of naphthyridine derivatives (Lukashenko et al., 2020).
Antitumor Activity
- Synthesis and Antitumor Activity : Certain naphthyridine and pyranopyridinecarbonitrile derivatives showed potential antitumor activity against specific cancer cell lines, although the direct link to the compound needs further exploration (Mohamed et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition Studies : Naphthyridine derivatives were investigated as corrosion inhibitors for steel in acidic environments, which could have implications for industrial applications (Ansari & Quraishi, 2015).
Properties
Molecular Formula |
C17H23N5O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
7-methyl-3-morpholin-4-yl-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C17H23N5O/c1-3-5-19-16-15-12-21(2)6-4-13(15)14(11-18)17(20-16)22-7-9-23-10-8-22/h3H,1,4-10,12H2,2H3,(H,19,20) |
InChI Key |
FBBFGAKNXBWOEG-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C(=NC(=C2C#N)N3CCOCC3)NCC=C |
Canonical SMILES |
CN1CCC2=C(C1)C(=NC(=C2C#N)N3CCOCC3)NCC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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